2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide
- 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which combines a thiazole ring with an amino alcohol moiety.
Properties
Molecular Formula |
C8H14N2O2S |
---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C8H14N2O2S/c1-6-8(13-5-10-6)2-9-7(3-11)4-12/h5,7,9,11-12H,2-4H2,1H3 |
InChI Key |
XYWMVYPTJHKWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(CO)CO |
Origin of Product |
United States |
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